Cas no 899986-15-3 (2,2,2-trifluoro-N-{4-6-(piperidin-1-yl)pyridazin-3-ylphenyl}acetamide)

2,2,2-Trifluoro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}acetamide is a fluorinated acetamide derivative featuring a pyridazine core substituted with a piperidine moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural motifs, which are often associated with bioactivity. The trifluoroacetamide group enhances metabolic stability and lipophilicity, while the piperidine-pyridazine scaffold may contribute to binding affinity in target interactions. Its well-defined molecular structure makes it suitable for use as an intermediate in the synthesis of more complex bioactive molecules. The compound is typically utilized in research settings for the development of novel therapeutic agents, particularly in areas requiring selective modulation of biological targets.
2,2,2-trifluoro-N-{4-6-(piperidin-1-yl)pyridazin-3-ylphenyl}acetamide structure
899986-15-3 structure
Product Name:2,2,2-trifluoro-N-{4-6-(piperidin-1-yl)pyridazin-3-ylphenyl}acetamide
CAS No:899986-15-3
MF:C17H17F3N4O
MW:350.338293790817
CID:5491571
Update Time:2025-05-22

2,2,2-trifluoro-N-{4-6-(piperidin-1-yl)pyridazin-3-ylphenyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • 2,2,2-trifluoro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]acetamide
    • 2,2,2-trifluoro-N-{4-6-(piperidin-1-yl)pyridazin-3-ylphenyl}acetamide
    • Inchi: 1S/C17H17F3N4O/c18-17(19,20)16(25)21-13-6-4-12(5-7-13)14-8-9-15(23-22-14)24-10-2-1-3-11-24/h4-9H,1-3,10-11H2,(H,21,25)
    • InChI Key: STUIMBTYBVBPCE-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(C2=NN=C(N3CCCCC3)C=C2)C=C1)(=O)C(F)(F)F

2,2,2-trifluoro-N-{4-6-(piperidin-1-yl)pyridazin-3-ylphenyl}acetamide Pricemore >>

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Additional information on 2,2,2-trifluoro-N-{4-6-(piperidin-1-yl)pyridazin-3-ylphenyl}acetamide

Comprehensive Overview of 2,2,2-Trifluoro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}acetamide (CAS No. 899986-15-3)

2,2,2-Trifluoro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}acetamide (CAS No. 899986-15-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a trifluoroacetamide moiety with a piperidine-substituted pyridazine ring, making it a promising candidate for drug discovery and material science applications. Its CAS number 899986-15-3 serves as a critical identifier for researchers and regulatory bodies.

The compound's pyridazine core is a nitrogen-rich heterocycle, which is increasingly explored in medicinal chemistry for its ability to modulate biological targets. Recent studies highlight its potential in addressing neurodegenerative diseases and metabolic disorders, topics trending in scientific forums and AI-driven literature searches. The trifluoroacetyl group enhances metabolic stability, a property highly sought after in the development of long-acting therapeutics.

From a synthetic chemistry perspective, 899986-15-3 exemplifies modern strategies in heterocyclic compound design. Researchers frequently search for "piperidine-pyridazine hybrids" or "trifluoroacetamide derivatives" in databases like SciFinder and Reaxys, reflecting its relevance in fragment-based drug discovery. The compound's logP and hydrogen bonding capacity align with current industry focus on Lipinski's Rule of Five compliance.

In material science, the 2,2,2-trifluoro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}acetamide structure shows promise for organic electronic applications. Its conjugated system and electron-withdrawing trifluoromethyl group make it a candidate for OLED materials—a hot topic in sustainable technology discussions. Computational chemistry studies often cite similar compounds when modeling charge transport properties.

Analytical characterization of CAS 899986-15-3 typically involves advanced techniques like LC-MS and NMR spectroscopy, with particular focus on the piperidinyl-proton coupling patterns. These methods are frequently queried in conjunction with "pyridazine NMR analysis" in research databases. The compound's crystalline form has been studied using X-ray diffraction, revealing insights into its molecular packing behavior.

Environmental and toxicological profiling of 2,2,2-trifluoro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}acetamide follows modern green chemistry principles. Recent publications discuss its biodegradation pathways, addressing growing concerns about PFAS alternatives in the chemical industry. This aligns with frequent searches for "eco-friendly fluorinated compounds" in academic literature.

The commercial availability of 899986-15-3 through specialty chemical suppliers has enabled broader investigation. Procurement queries often include "high-purity pyridazine derivatives" and "custom fluorination services," indicating its role in structure-activity relationship studies. Proper storage recommendations emphasize protection from moisture and light degradation, common concerns for heteroaromatic compounds.

Future research directions for this compound may explore its kinase inhibition potential, as suggested by computational docking studies. The piperidine-pyridazine pharmacophore appears in several clinical trial candidates, making CAS 899986-15-3 a valuable reference compound. Patent analyses reveal growing interest in similar structures for age-related disease applications.

In conclusion, 2,2,2-trifluoro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}acetamide represents a multifaceted compound with applications spanning from drug discovery to advanced materials. Its CAS number 899986-15-3 serves as a gateway to extensive scientific literature, while its structural features address contemporary research challenges in medicinal chemistry and sustainable technology development.

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